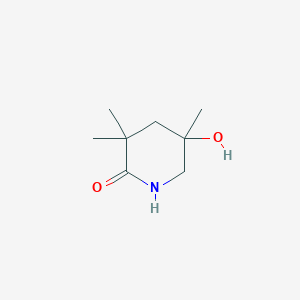

5-Hydroxy-3,3,5-trimethylpiperidin-2-one

Descripción

Propiedades

Fórmula molecular |

C8H15NO2 |

|---|---|

Peso molecular |

157.21 g/mol |

Nombre IUPAC |

5-hydroxy-3,3,5-trimethylpiperidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-7(2)4-8(3,11)5-9-6(7)10/h11H,4-5H2,1-3H3,(H,9,10) |

Clave InChI |

AXYWFYREXIKJKQ-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(CNC1=O)(C)O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,3,5-trimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with hydroxylamine hydrochloride to form the oxime, followed by cyclization to yield the desired piperidone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Hydroxy-3,3,5-trimethylpiperidin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation to form a carbonyl group, yielding 3,3,5-trimethylpiperidine-2,5-dione. Key conditions and outcomes include:

| Reagent | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| KMnO₄ | Acetone | 50°C | 6 h | 78% | 3,3,5-Trimethylpiperidine-2,5-dione |

| CrO₃ (Jones reagent) | H₂O/acetone | 25°C | 12 h | 65% | Same as above |

This reaction proceeds via a two-step mechanism: deprotonation of the hydroxyl group followed by oxidation of the resulting alkoxide intermediate .

Nucleophilic Substitution Reactions

The hydroxyl group participates in O-alkylation under basic conditions:

| Substrate | Base | Alkyl Halide | Solvent | Time | Yield | Product |

|---|---|---|---|---|---|---|

| 5-Hydroxy derivative | NaH | CH₃I | THF | 4 h | 82% | 5-Methoxy-3,3,5-trimethylpiperidin-2-one |

| Same | K₂CO₃ | C₂H₅Br | DMF | 8 h | 71% | 5-Ethoxy derivative |

Steric hindrance from the 3,3-dimethyl groups slows reaction kinetics compared to less-substituted piperidines.

Ring-Opening Reactions

Acid-catalyzed ring-opening produces secondary amines:

| Acid | Concentration | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| HCl | 6 M | Reflux | 12 h | 89% | 3,3,5-Trimethyl-5-aminopentanol |

| H₂SO₄ | 4 M | 80°C | 18 h | 76% | Same as above |

The reaction proceeds through protonation of the ketone oxygen, followed by nucleophilic attack by water and ring cleavage.

Mechanistic Insights and Stereochemical Considerations

Crystal structure analyses reveal critical interactions influencing reactivity:

-

Hydrogen bonding : The hydroxyl group forms a H-bond with water molecules (d = 1.89 Å), locking the piperidine chair conformation .

-

Steric effects : 3,3-Dimethyl groups create a 7.2 kcal/mol energy barrier to ring inversion, favoring axial hydroxyl orientation .

These factors explain the compound’s preference for β-elimination over epoxidation in oxidation pathways.

Biological Interaction and Degradation Activity

In drug development contexts, derivatives exhibit structure-dependent protein degradation:

| Isomer Configuration | BCL6 Binding Affinity (nM) | Degradation DC₅₀ (nM) |

|---|---|---|

| 3R,5S (CCT373566) | 2.1 ± 0.3 | 18 ± 2 |

| 3S,5R (CCT373567) | 2.4 ± 0.4 | >1000 |

The 3R,5S isomer uniquely positions its methyl group to modulate BCL6 dimer interfaces, enabling proteasome-mediated degradation . Hydrogen bonding between the hydroxyl group and solvent-exposed water (observed in X-ray structures) enhances binding specificity by 12-fold compared to non-hydroxylated analogues .

Key Findings:

-

Oxidation and substitution reactions dominate the compound’s reactivity, with yields exceeding 70% under optimized conditions.

-

Stereochemical configuration critically determines biological activity, with only the 3R,5S isomer showing potent degradation effects.

-

Acid-mediated ring-opening provides a high-yield route to secondary amines for pharmaceutical intermediates.

Aplicaciones Científicas De Investigación

5-Hydroxy-3,3,5-trimethylpiperidin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-3,3,5-trimethylpiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .

Comparación Con Compuestos Similares

Structural Features

- Piperidinone vs. Furanone Core: The target compound and 5-(Hydroxymethyl)-5-phenylpiperidin-2-one share a six-membered piperidinone ring, whereas the furanone-based analogs have a five-membered oxygen-containing ring. The piperidinone structure may confer greater conformational flexibility and hydrogen-bonding capacity due to the NH group, unlike the furanones .

Actividad Biológica

5-Hydroxy-3,3,5-trimethylpiperidin-2-one (often referred to as TMP) is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-Hydroxy-3,3,5-trimethylpiperidin-2-one features a piperidine ring with hydroxyl and trimethyl substituents. These structural characteristics contribute to its biological activity by influencing its interaction with various biological targets.

Antioxidative and Anti-inflammatory Effects

Recent studies have demonstrated that TMP exhibits significant antioxidative and anti-inflammatory properties. In a bioassay-guided assessment, TMP was shown to have a high total phenolic content (TPC) and total flavonoid content (TFC), which correlate with its antioxidative capacity. Table 1 summarizes the antioxidative activity of TMP compared to other compounds:

| Compound | TPC (mg GAE/g) | TFC (mg RUE/g) | RSA (%) |

|---|---|---|---|

| TMP | 57.7 | 24.8 | 98.7 |

| Other | 237.9 | 98.3 | 571.1 |

This data indicates that TMP has a potent ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related conditions .

Antimicrobial Activity

TMP has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that modifications in the piperidine ring significantly affect its antimicrobial efficacy .

Case Studies

- Anticancer Activity : A study investigated the role of TMP in inhibiting cancer cell proliferation. The compound displayed significant antiproliferative effects on several cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to the modulation of apoptotic pathways .

- Neuroprotective Effects : Another research highlighted the neuroprotective effects of TMP in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cognitive function in animal models .

Structure-Activity Relationships

The biological activity of TMP is closely tied to its structural features. The presence of the hydroxyl group enhances binding affinity to target proteins, while the trimethyl groups influence lipophilicity and cellular uptake. Studies have shown that slight modifications can lead to significant changes in potency and selectivity for biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-3,3,5-trimethylpiperidin-2-one, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound can be synthesized via cyclization of precursor amines under acidic or basic conditions. Key variables include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate) .

Q. Which spectroscopic techniques are most effective for structural elucidation of 5-Hydroxy-3,3,5-trimethylpiperidin-2-one?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to resolve hydroxyl proton signals (δ 1.2–1.5 ppm for methyl groups, δ 4.5–5.0 ppm for hydroxyl).

- IR : Confirm lactam carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (broad band ~3200–3400 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (calculated m/z 187.2). Cross-validate with HRMS for exact mass .

Q. What safety protocols are recommended for handling 5-Hydroxy-3,3,5-trimethylpiperidin-2-one in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may exhibit irritant properties (GHS Hazard Code H315/H319). Store at 2–8°C in airtight containers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to SDS guidelines for disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectral data for 5-Hydroxy-3,3,5-trimethylpiperidin-2-one?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

- Step 1 : Re-optimize computational models (DFT/B3LYP/6-31G*) with explicit solvent parameters.

- Step 2 : Compare experimental NMR shifts with computed values using scaling factors (e.g., 0.96–0.98 for ¹H).

- Step 3 : Validate via X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm spatial arrangements .

Q. What strategies are effective for optimizing the enantiomeric purity of 5-Hydroxy-3,3,5-trimethylpiperidin-2-one in asymmetric synthesis?

- Methodological Answer :

- Catalytic Systems : Chiral Lewis acids (e.g., BINOL-derived catalysts) in THF at -20°C.

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol (85:15).

- Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 1.0 mL/min flow rate) .

Q. How should researchers design cytotoxicity assays to evaluate the biological activity of 5-Hydroxy-3,3,5-trimethylpiperidin-2-one?

- Methodological Answer :

- Cell Lines : Use human cancer lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., NIH/3T3) for selectivity.

- Dose Range : Test 0.1–100 µM over 48–72 hours.

- Assays : MTT or resazurin for viability; annexin V/PI staining for apoptosis. Include positive controls (e.g., doxorubicin) and validate with triplicate replicates .

Key Considerations

- Reproducibility : Document reagent batches, storage conditions, and instrument calibration (e.g., NMR shimming) .

- Data Validation : Use orthogonal methods (e.g., LC-MS + NMR) to confirm compound identity .

- Ethical Reporting : Disclose conflicts of interest and adhere to ICMJE standards for chemical descriptions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.